

Application Notes and Protocols for Daclatasvir Impurity B Reference Standard

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Compound of Interest

Compound Name: Daclatasvir Impurity B

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Introduction

Daclatasvir is a potent direct-acting antiviral agent against the Hepatitis C Virus (HCV) by inhibiting the non-structural protein 5A (NS5A), a critical component of the HCV replication complex.[1] The manufacturing process of Daclatasvir, like any synthetic pharmaceutical product, can result in the formation of impurities. **Daclatasvir Impurity B** is a known process-related impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[2]

This document provides detailed application notes and protocols for the use of **Daclatasvir Impurity B** reference standard in analytical procedures. A highly characterized reference standard is essential for the accurate identification and quantification of this impurity, ensuring regulatory compliance and product quality.[2][3] These protocols are primarily focused on High-Performance Liquid Chromatography (HPLC), a widely used technique for impurity profiling in the pharmaceutical industry.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Daclatasvir Impurity B** is provided in the table below.

Property	Value
IUPAC Name	Methyl ((S)-1-((S)-2-(5-(4'-(2-((S)-1-acetylpyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate
Molecular Formula	C35H41N7O4
Molecular Weight	623.74 g/mol
Appearance	Off-White to Pale Yellow Solid
Solubility	Soluble in DMSO, Methanol

Application of Daclatasvir Impurity B Reference Standard

The primary applications of the **Daclatasvir Impurity B** reference standard include:

- **Identification:** To confirm the identity of **Daclatasvir Impurity B** in a sample by comparing retention times in a chromatographic system.
- **Quantification:** To accurately determine the concentration of **Daclatasvir Impurity B** in a drug substance or product. This is typically achieved by creating a calibration curve.
- **Method Validation:** To validate analytical methods for the detection and quantification of **Daclatasvir Impurity B**, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
- **System Suitability:** To ensure that the chromatographic system is performing adequately for the intended analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of Daclatasvir and its impurities, including Impurity B. This method is based on validated procedures reported in the

scientific literature.[4]

Representative HPLC Method Validation Data

The following table summarizes representative validation parameters for an HPLC method for the analysis of Daclatasvir, which would be similarly established for **Daclatasvir Impurity B** during method validation.

Parameter	Result
Linearity Range	10 - 50 µg/mL[4]
Correlation Coefficient (r^2)	≥ 0.999 [4]
Limit of Detection (LOD)	~ 0.364 µg/mL
Limit of Quantification (LOQ)	~ 1.103 µg/mL
Accuracy (% Recovery)	97.95% to 100.78%[4]
Precision (%RSD)	$< 2\%$

Experimental Protocols

Materials and Reagents

- **Daclatasvir Impurity B** Reference Standard
- Daclatasvir Active Pharmaceutical Ingredient (API) or Drug Product
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC or Milli-Q grade)
- o-Phosphoric Acid (analytical grade)
- Potassium Phosphate Monobasic (KH₂PO₄) (analytical grade)
- Volumetric flasks, pipettes, and syringes

- Syringe filters (0.45 μm)
- HPLC vials

Preparation of Solutions

a) Mobile Phase Preparation (Example)

- Buffer Preparation: Prepare a 0.01N potassium phosphate monobasic (KH_2PO_4) solution. Adjust the pH to an appropriate level (e.g., 3.0-4.0) with o-phosphoric acid.
- Mobile Phase: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 μm membrane filter and degas using an ultrasonic bath for at least 15 minutes before use.

b) Standard Stock Solution of **Daclatasvir Impurity B**

- Accurately weigh approximately 10 mg of **Daclatasvir Impurity B** reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and make up to the mark. This will give a stock solution of 100 $\mu\text{g/mL}$.

c) Working Standard Solutions for Calibration Curve

- Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the LOQ to approximately 150% of the specification limit for the impurity (e.g., 1, 2, 5, 10, and 15 $\mu\text{g/mL}$).

d) Sample Solution Preparation

- Accurately weigh a quantity of the Daclatasvir drug substance or powdered tablets equivalent to 100 mg of Daclatasvir and transfer to a 100 mL volumetric flask.
- Add a suitable solvent (e.g., a mixture of acetonitrile and water), sonicate to dissolve, and make up to the mark. This will give a sample solution with a Daclatasvir concentration of 1 mg/mL.

- Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1100 or equivalent with UV detector
Column	Hypersil C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase	Acetonitrile: 0.01N KH ₂ PO ₄ buffer (50:50 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	304 nm
Injection Volume	10 µL
Run Time	Approximately 10-15 minutes

Analytical Procedure

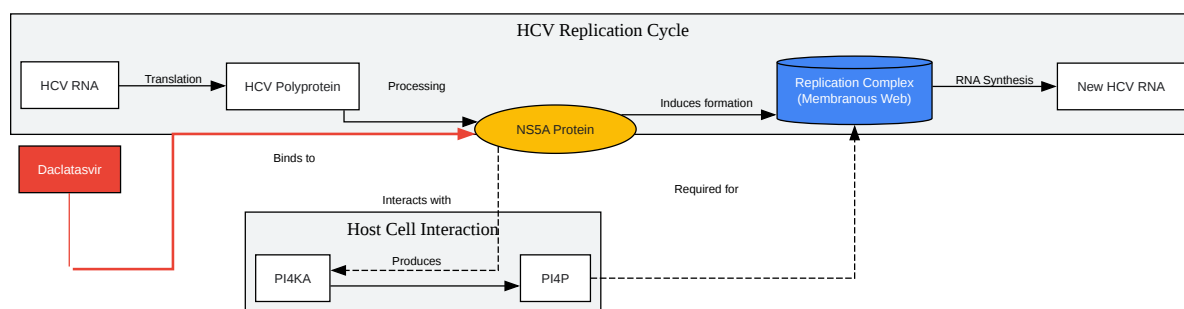
- **System Suitability:** Inject the system suitability solution (a solution containing both Daclatasvir and **Daclatasvir Impurity B**) to check for resolution, tailing factor, and theoretical plates.
- **Calibration Curve:** Inject the series of working standard solutions of **Daclatasvir Impurity B** in duplicate. Plot a graph of the peak area versus concentration and determine the linearity and correlation coefficient.
- **Sample Analysis:** Inject the sample solution in duplicate.
- **Identification:** Compare the retention time of any peak observed in the sample chromatogram with the retention time of the **Daclatasvir Impurity B** reference standard. A match in retention times (within a specified tolerance) confirms the identity of the impurity.
- **Quantification:** Calculate the concentration of **Daclatasvir Impurity B** in the sample using the calibration curve. The amount of impurity can be expressed as a percentage of the

Daclatasvir concentration in the sample.

Visualizations

Daclatasvir Mechanism of Action

Daclatasvir targets the HCV NS5A protein, a key component of the viral replication complex. By binding to NS5A, Daclatasvir prevents the formation of the membranous web, a cellular structure essential for HCV RNA replication.[5][6] This inhibition is also linked to the disruption of the interaction between NS5A and the host cell factor phosphatidylinositol 4-kinase III α (PI4KA).[5]

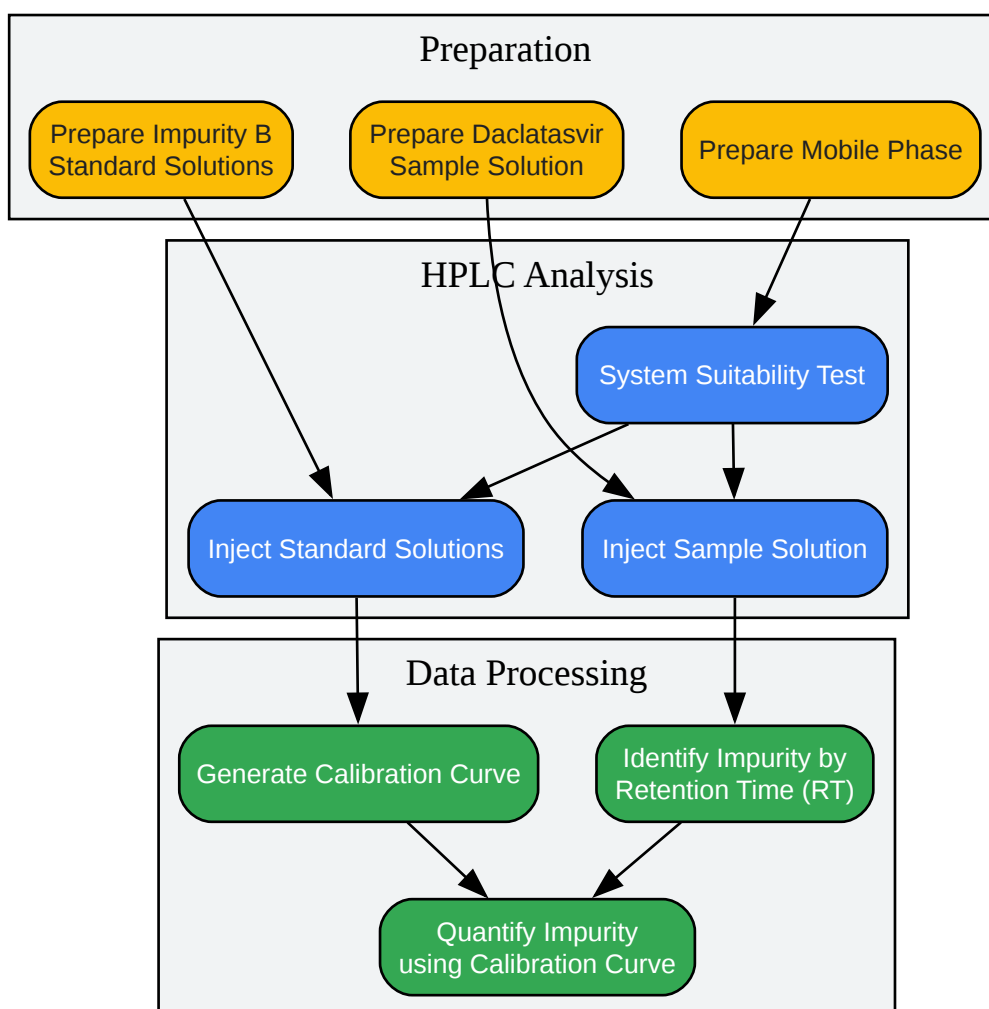


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Caption: Mechanism of action of Daclatasvir on the HCV replication complex.

Experimental Workflow for Impurity Quantification

The following diagram illustrates the general workflow for the identification and quantification of **Daclatasvir Impurity B** in a sample using the reference standard.



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Caption: Workflow for the analysis of **Daclatasvir Impurity B**.

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